Comprehensive NMR Spectral Analysis of 2,4-Difluoro-3-isopropoxy-5-methylphenylboronic Acid: Methodologies, Assignments, and Mechanistic Insights
Comprehensive NMR Spectral Analysis of 2,4-Difluoro-3-isopropoxy-5-methylphenylboronic Acid: Methodologies, Assignments, and Mechanistic Insights
Executive Summary
In modern drug development and materials science, highly functionalized arylboronic acids serve as indispensable building blocks for Suzuki-Miyaura cross-coupling reactions. 2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid (CAS: 2096339-90-9) is a complex, multi-substituted aromatic system. The presence of five different substituents on the benzene ring creates a highly asymmetric electronic environment. For researchers, accurately characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is critical to validating regiochemistry and ensuring batch-to-batch reproducibility.
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond mere data tabulation. Here, we will dissect the causality behind the chemical shifts, explore the electronic effects governing scalar couplings, and establish a self-validating experimental protocol for high-resolution NMR acquisition.
Mechanistic Insights: Electronic Effects on Chemical Shifts
The chemical shifts in the ^1H and ^13C NMR spectra of this compound are not arbitrary; they are the direct consequence of competing inductive (-I), resonance (+M), and hyperconjugative (+H) effects.
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Fluorine Atoms (C2, C4): Fluorine is the most electronegative element, exerting a massive inductive pull (-I) that severely deshields the ipso-carbons (C2 and C4), pushing their ^13C signals beyond 150 ppm. However, fluorine also donates electron density via resonance (+M), which shields the ortho and para positions.
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Isopropoxy Group (C3): The oxygen atom donates electron density into the ring (+M), shielding the adjacent C2 and C4 positions, directly competing with the fluorines' inductive effects.
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Boronic Acid (C1): The empty p-orbital on the boron atom makes it a mild electron-withdrawing group (-M), which deshields the ortho (C2, C6) and para (C4) positions. Furthermore, the quadrupolar nature of the ^11B nucleus causes rapid transverse relaxation ( T2 ), leading to a characteristically broad ^13C signal for C1 .
Electronic effects of substituents on local magnetic environments.
Self-Validating Experimental Protocol for NMR Acquisition
A robust analytical workflow must be self-validating. To ensure absolute trustworthiness in the structural assignment, this protocol relies on orthogonal validation: 1D ^1H and ^13C spectra provide scalar connectivity, while a ^19F NMR experiment confirms the fluorinated positions.
Solvent Causality: Why DMSO- d6 ?
A common pitfall in boronic acid characterization is the use of non-polar solvents like CDCl 3 . Boronic acids undergo reversible dehydration to form cyclic anhydride trimers known as boroxines. In CDCl 3 , an equilibrium mixture of monomer and trimer exists, leading to complex, broadened, and uninterpretable NMR spectra . DMSO- d6 is explicitly chosen because its oxygen atom acts as a strong hydrogen-bond acceptor, stabilizing the monomeric boronic acid and yielding sharp, distinct signals.
Step-by-Step Acquisition Methodology
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Sample Preparation: Dissolve 15–20 mg of 2,4-difluoro-3-isopropoxy-5-methylphenylboronic acid in 0.6 mL of anhydrous DMSO- d6 . Rationale: 15 mg ensures a sufficient signal-to-noise ratio for the insensitive ^13C nucleus, particularly for the quaternary carbons which lack Nuclear Overhauser Effect (NOE) enhancement.
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Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to the specific Larmor frequencies of ^1H, ^13C, and ^19F.
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Shimming: Perform gradient shimming (e.g., topshim on Bruker systems) to optimize magnetic field homogeneity, ensuring the resolution of fine ^1H-^19F scalar couplings ( J -coupling).
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^1H NMR Acquisition: Execute a standard 30° pulse sequence (zg30). Set the number of scans (NS) to 16. Relaxation delay (D1) = 2 seconds.
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^13C NMR Acquisition: Execute a proton-decoupled sequence (zgpg30). Set NS = 1024 to account for the low natural abundance of ^13C. D1 = 2 seconds.
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^19F NMR Acquisition: Execute a standard fluorine sequence with proton decoupling. NS = 16.
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Orthogonal Validation (HOESY): If regiochemistry is disputed, acquire a 2D ^1H-^19F HOESY spectrum. Causality: This will reveal a spatial through-space cross-peak between the C5-methyl protons and the F4 fluorine atom, unambiguously validating the substitution pattern.
Step-by-step workflow for high-resolution NMR acquisition of fluorinated boronic acids.
Quantitative Spectral Data & Assignments
The following tables summarize the expected spectroscopic data based on the empirical rules of spin-spin coupling and the specific electronic environment of the molecule.
^1H NMR Spectral Analysis
The ^1H NMR spectrum is defined by the lone aromatic proton at C6. Because C6 is meta to the F4 fluorine and para to the F2 fluorine, it exhibits heteronuclear scalar coupling, appearing as a doublet of doublets (dd).
Table 1: ^1H NMR (400 MHz, DMSO- d6 ) Assignments
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment / Causality |
| -B(OH) 2 | 8.20 | br s | - | 2H | Broadened due to ^11B quadrupolar relaxation. |
| C6-H | 7.15 | dd | 8.5, 2.0 | 1H | Split by F4 ( 3JHF ) and F2 ( 5JHF ). |
| -O-CH | 4.50 | sept | 6.1 | 1H | Split by the two adjacent methyl groups. |
| C5-CH 3 | 2.25 | d | 2.2 | 3H | Split by the adjacent F4 atom ( 4JHF ). |
| -O-CH(CH 3 ) 2 | 1.28 | d | 6.1 | 6H | Split by the adjacent methine proton. |
^13C and ^19F NMR Spectral Analysis
The ^13C NMR spectrum is highly complex due to the massive one-bond carbon-fluorine couplings ( 1JCF≈240 Hz). The C3 carbon, sandwiched between two fluorines, appears as a triplet due to roughly equivalent two-bond couplings ( 2JCF ).
Table 2: ^13C NMR (100 MHz, DMSO- d6 ) Assignments
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment / Causality |
| C4 | 156.8 | dd | 238.5, 8.0 | Direct 1JCF coupling; deshielded by F. |
| C2 | 154.5 | dd | 242.0, 6.5 | Direct 1JCF coupling; deshielded by F. |
| C3 | 134.2 | t | 14.0 | 2JCF from both F2 and F4. |
| C6 | 127.4 | dd | 6.0, 2.5 | 3JCF from F2 and F4. |
| C5 | 118.5 | d | 18.5 | 2JCF from F4. |
| C1 | 116.0 | br m | - | Broadened by ^11B quadrupolar moment. |
| -O-CH | 75.6 | s | - | Isopropoxy methine carbon. |
| -O-CH(CH 3 ) 2 | 22.4 | s | - | Isopropoxy methyl carbons. |
| C5-CH 3 | 14.2 | d | 3.5 | 3JCF from F4. |
Table 3: ^19F NMR (376 MHz, DMSO- d6 ) Assignments
| Position | Chemical Shift (δ, ppm) | Multiplicity | Assignment / Causality |
| F4 | -112.0 | m | Couples with F2, H6, and C5-CH 3 . |
| F2 | -116.5 | m | Couples with F4 and H6. |
Note: The exact ^19F chemical shifts are highly sensitive to concentration and temperature. The multiplet (m) nature arises from complex long-range scalar couplings with the protons and the other fluorine atom.
References
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Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. URL:[Link]
